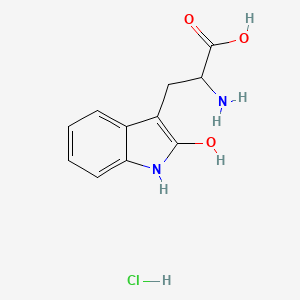

![molecular formula C24H30O9 B12311811 [(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)

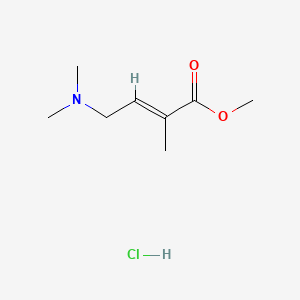

[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eupalinolide I is a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum. This compound is part of a larger family of sesquiterpene lactones known for their diverse biological activities, including anti-inflammatory and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Eupalinolide I can be synthesized through various methods, including high-speed counter-current chromatography (HSCCC) and ethanol reflux extraction. The HSCCC method involves a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a specific ratio . The ethanol reflux extraction method includes reduced pressure concentration, macroporous resin column chromatography, and C18 reversed-phase chromatography .

Industrial Production Methods

Industrial production of eupalinolide I typically involves large-scale extraction from Eupatorium lindleyanum using ethanol as a solvent. The extract is then subjected to various chromatographic techniques to isolate and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions

Eupalinolide I undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include carboxylesterase and cytochrome P450 enzymes, which facilitate the hydrolysis and oxidation of eupalinolide I . The reactions typically occur under physiological conditions, such as in human liver microsomes .

Major Products

The major products formed from these reactions include various metabolites that retain the biological activity of the parent compound .

Aplicaciones Científicas De Investigación

Eupalinolide I has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mecanismo De Acción

Eupalinolide I exerts its effects through various molecular targets and pathways. It induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells . The compound also inhibits the gene expression of pro-inflammatory factors, including IL-1β, TNFα, COX-2, and iNOS .

Comparación Con Compuestos Similares

Similar Compounds

Eupalinolide A: Another sesquiterpene lactone with anti-inflammatory and antitumor effects.

Eupalinolide B: A cis-trans isomer of eupalinolide A with similar biological activities.

Eupalinolide J: Known for its anticancer activity via the STAT3 and Akt signaling pathways.

Uniqueness

Eupalinolide I is unique due to its specific molecular structure and the distinct pathways it modulates. Unlike its analogs, eupalinolide I has shown a unique ability to induce autophagy and inhibit specific pro-inflammatory genes .

Propiedades

Fórmula molecular |

C24H30O9 |

|---|---|

Peso molecular |

462.5 g/mol |

Nombre IUPAC |

[(6E,10Z)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+ |

Clave InChI |

HPWMABTYJYZFLK-BRWGGNOOSA-N |

SMILES isomérico |

C/C/1=C/C2C(C(C/C(=C\CC1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

SMILES canónico |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis](/img/structure/B12311745.png)

![2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B12311774.png)

![N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B12311779.png)

![N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide](/img/structure/B12311790.png)

![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)